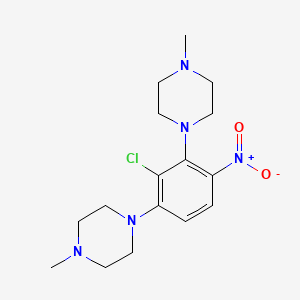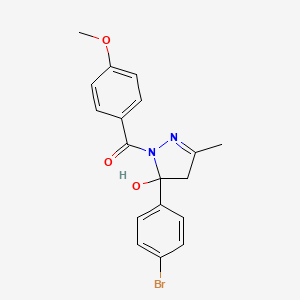
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(2-chloro-4-nitro-1,3-phenylene)bis(4-methylpiperazine) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMMP and is a member of the piperazine family of compounds. CMMP has been shown to have several interesting properties that make it a promising candidate for use in various research fields.
Mecanismo De Acción
The exact mechanism of action of CMMP is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the inflammatory response. CMMP has been shown to inhibit the activity of several key enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
CMMP has been shown to have several interesting biochemical and physiological effects. In addition to its anti-inflammatory properties, CMMP has also been shown to have potent antioxidant activity. This compound has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMMP in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes and signaling pathways, making it an ideal candidate for use in various research applications. However, one of the limitations of using CMMP is its potential toxicity. This compound has been shown to be toxic at high concentrations, and care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research involving CMMP. One promising area of research involves the development of novel drug candidates based on the structure of CMMP. Researchers are currently exploring the potential of modifying the structure of CMMP to develop more potent and selective compounds for use in various therapeutic applications. Additionally, researchers are also exploring the potential of using CMMP as a tool for studying the mechanisms of inflammation and oxidative stress in various disease states. By gaining a better understanding of the mechanisms involved in these processes, researchers may be able to develop more effective treatments for a wide range of diseases.
Métodos De Síntesis
The synthesis of CMMP is a multi-step process that involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yields of the desired product. The synthesis of CMMP has been extensively studied, and several different methods have been developed for its production.
Aplicaciones Científicas De Investigación
CMMP has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of CMMP as a potential drug candidate for the treatment of various diseases. CMMP has been shown to have potent anti-inflammatory properties and has been studied as a potential treatment for conditions such as arthritis, asthma, and other inflammatory disorders.
Propiedades
IUPAC Name |
1-[2-chloro-3-(4-methylpiperazin-1-yl)-4-nitrophenyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN5O2/c1-18-5-9-20(10-6-18)13-3-4-14(22(23)24)16(15(13)17)21-11-7-19(2)8-12-21/h3-4H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTHJMUNPOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-bis(4-methylpiperazin-1-yl)-4-nitro-benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-{[4-(4-methylphenoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5090481.png)
![2-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]butyl acetate](/img/structure/B5090482.png)

![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-methylbenzene](/img/structure/B5090504.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-2,3-dimethylpyridinium bromide](/img/structure/B5090509.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenyl-2-propynoyl)piperidine](/img/structure/B5090537.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5090548.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)